molecular formula C15H21NO5 B13986149 Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Cat. No.: B13986149
M. Wt: 295.33 g/mol
InChI Key: UGJJPGCSSGORSA-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic and ester functional groups, which can contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves multiple steps, including the formation of ester and amide bonds. Common reagents used in the synthesis may include methyl esters, isocyanates, and protecting groups for the hydroxyl and amine functionalities. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate may include other esters and amides with aromatic substituents, such as:

  • Methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
  • Ethyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C15H21NO5/c1-9-8-10(6-7-11(9)17)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19)

InChI Key

UGJJPGCSSGORSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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